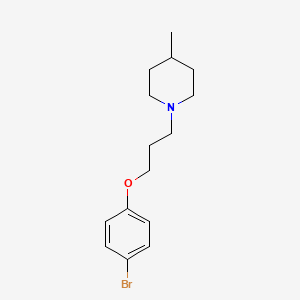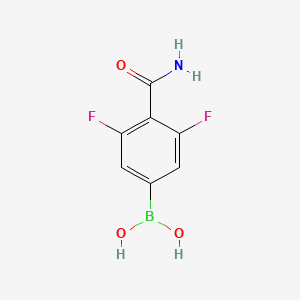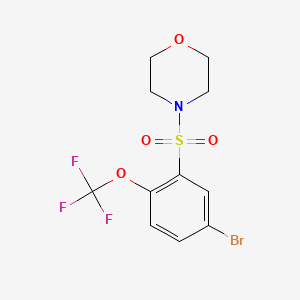
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine
Descripción general
Descripción
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H11BrF3NO4S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring, a sulfonyl group, and a phenyl ring with bromo and trifluoromethoxy substituents . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.18 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethoxy phenyl group within the compound is known to enhance the pharmacological activity of drugs . This moiety can be utilized in the development of new pharmaceuticals, particularly those requiring increased metabolic stability and lipophilicity. The compound’s potential for creating FDA-approved drugs with improved efficacy and safety profiles is significant.
Agrochemical Formulation
Compounds with a trifluoromethyl group, such as the one , are often used in agrochemicals . They can provide better stability against degradation by sunlight and microbes, leading to more effective pest control agents with longer shelf lives.
Catalysis in Organic Synthesis
The unique structural motif of the compound can serve as a catalyst in organic synthesis reactions . Its ability to facilitate various chemical transformations makes it valuable for synthesizing complex organic molecules, potentially leading to more efficient industrial processes.
Material Science
In material science, the compound’s derivatives could be used to modify surface properties of materials . This application could lead to the development of new materials with specific characteristics, such as increased resistance to heat or corrosion.
Biomedical Research
The compound’s structural features may be explored for biomedical applications, including as a contrast agent in medical imaging or as a building block for biomaterials . Its properties could improve the quality of imaging or the functionality of biomedical devices.
Environmental Science
In environmental science, the compound could be used in the detection and analysis of pollutants . Its chemical structure could be tailored to react with specific contaminants, allowing for more accurate monitoring of environmental health.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO4S/c12-8-1-2-9(20-11(13,14)15)10(7-8)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAMZSLKCRESNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



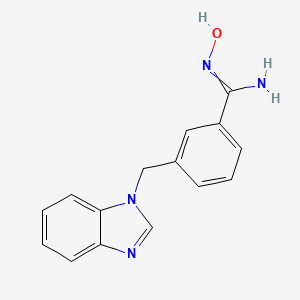
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)
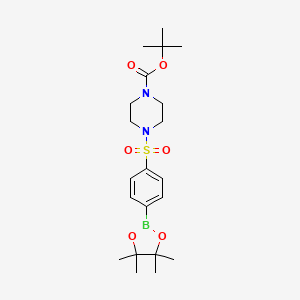

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

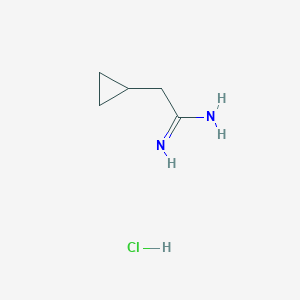
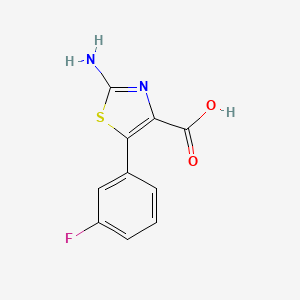
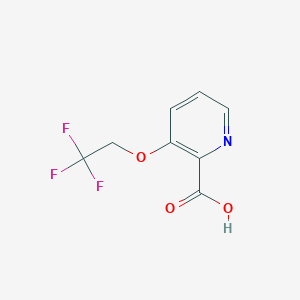
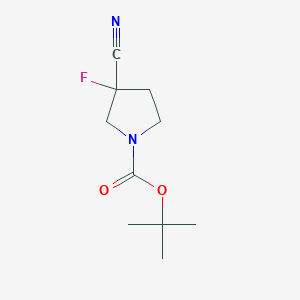
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)
